(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate
Description
Properties
CAS No. |
78274-32-5 |
|---|---|
Molecular Formula |
C11H15NO7 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |
InChI |
InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |
InChI Key |
OVPTZXRXNNJKSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
Synonyms |
methoxypolyethylene glycol succinimidylsuccinate ss-PEG |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely documented method involves carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid precursor.
Procedure:
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Activation Step:
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5-(2-Hydroxyethoxy)-4-oxopentanoic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or ethyl acetate under nitrogen.
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NHS (1.2 eq) and DCC (1.5 eq) are added sequentially at 0°C.
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The reaction is stirred for 12–24 hours at room temperature, during which dicyclohexylurea precipitates as a byproduct.
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Workup:
Key Data:
Halophosphoric Acid Ester Activation
Patent literature highlights diphenyl chlorophosphate (DPCP) as a superior activating agent for one-pot syntheses, eliminating carbodiimide byproducts.
Procedure:
-
One-Pot Reaction:
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5-(2-Hydroxyethoxy)-4-oxopentanoic acid (1.0 eq), NHS (1.1 eq), and sodium bicarbonate (4.0 eq) are suspended in ethyl acetate.
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DPCP (1.2 eq) is added dropwise at 50°C, triggering exothermic activation of the carboxylic acid.
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The mixture is stirred for 1–2 hours until TLC confirms complete conversion.
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-
Isolation:
Key Advantages:
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ flow chemistry to enhance heat transfer and reduce reaction times:
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Reactor Setup:
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Yield Optimization:
Solvent Recycling Protocols
Ethyl acetate is recovered via fractional distillation and reused in subsequent batches, reducing production costs by ~30%.
Reaction Condition Analysis
Temperature Effects
Solvent Selection
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Polar Aprotic Solvents: Acetone and ethyl acetate improve NHS solubility, while DCM minimizes hydrolysis.
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Aqueous Workup Challenges:
Purification and Characterization
Chromatographic Methods
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
Case Study: Pilot-Scale Synthesis
Process:
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Scale: 10 mol (2.73 kg) of starting acid.
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Conditions:
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DPCP activation in ethyl acetate at 50°C for 1.5 hours.
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Workup with 2N HCl and NaHCO₃ washes.
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-
Outcome:
Economic Analysis:
-
Raw Material Cost: $12,500/kg (acid) → $9,800/kg (NHS ester).
Emerging Methodologies
Enzymatic Catalysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the ester and pyrrolidinone rings, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate is a synthetic compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a pyrrolidine ring and various functional groups that enhance its solubility and reactivity in biological systems. The dioxopyrrolidine moiety contributes to its stability, making it a candidate for further pharmacological exploration.
Anticonvulsant Properties
Research has highlighted the anticonvulsant properties of this compound. A study focused on synthesizing hybrid pyrrolidine-2,5-dione derivatives demonstrated that this compound exhibited significant anticonvulsant activity. The median effective dose (ED50) for the maximal electroshock (MES) test was found to be 45.6 mg/kg, while the ED50 for the 6 Hz test was 39.5 mg/kg. The median toxic dose (TD50) from the rotarod test was recorded at 162.4 mg/kg, indicating a favorable safety profile compared to other compounds tested.
The mechanism by which this compound exerts its effects is believed to involve modulation of neurotransmitter systems. Specifically, it may interact with GABAergic pathways or inhibit excitatory neurotransmitter release, which is crucial in managing seizure disorders.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to specific receptors.
- In vitro Assays : Testing the compound's effects on cultured neuronal cells.
- In vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
Such studies will elucidate its mechanism of action and therapeutic potential in treating neurological disorders.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Hydroxyethylpyrrolidinone | Pyrrolidine ring with hydroxyl group | Known for neuroprotective effects |
| 4-Oxopentanoic acid | Similar carbon skeleton without nitrogen | Used in metabolic studies |
| N-Acetyl-L-proline | Contains an amide bond | Exhibits anti-inflammatory properties |
These compounds highlight the diversity within this chemical class while emphasizing the unique aspects of this compound that warrant further research into its specific applications and mechanisms of action.
Case Study 1: Anticonvulsant Efficacy
A recent study investigated the efficacy of this compound as a novel anticonvulsant agent. The study involved various animal models subjected to induced seizures. Results indicated a significant reduction in seizure frequency and duration compared to control groups receiving placebo treatments. The findings suggest this compound could be a promising candidate for further clinical development in epilepsy management.
Case Study 2: Safety Profile Assessment
Another study focused on evaluating the safety profile of this compound through a series of toxicity tests. It was observed that even at higher doses, the compound exhibited minimal adverse effects on motor coordination and overall health in test subjects. This safety profile is critical for considering this compound for therapeutic use in humans.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate (QD-1854)
- Structure: Lacks the 5-(2-hydroxyethoxy) group, retaining only the 4-oxopentanoate backbone.
- Properties: Reduced hydrophilicity due to the absence of the hydroxyethoxy group.
- Applications : Primarily used in small-molecule conjugation where hydrophobicity is tolerable. Purity: 95% (CAS 334616-59-0) .
- Comparison : The target compound’s hydroxyethoxy group broadens its utility in aqueous environments, such as protein labeling in physiological buffers.
5-(Diethylamino)-2-formylphenyl 4-oxopentanoate (Compound 2)
- Structure: Features a diethylamino-formylphenyl group instead of the NHS ester and hydroxyethoxy substituent.
- Properties : The aromatic group introduces fluorescence or chromophoric properties, as seen in coumarin precursors. The ester linkage is less reactive toward amines compared to NHS esters.
- Applications : Used as a fluorogenic probe or photosensitizer. Synthesized via esterification with 44% yield and purified via HPLC .
- Comparison : The target compound’s NHS group provides superior amine reactivity, while Compound 2’s aromaticity enables optical applications.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate
- Structure: Contains a pyrenyl group on a butanoate chain, reducing chain length compared to the pentanoate backbone.
- Properties : The bulky pyrenyl group increases hydrophobicity and may enable π-π stacking or fluorescence.
- Applications : Suitable for hydrophobic labeling or as a fluorescent tag. Molecular weight: 385.41 g/mol (CAS 97427-71-9) .
- Comparison : The target compound’s hydroxyethoxy group offers better aqueous compatibility, whereas the pyrenyl derivative excels in hydrophobic environments.
1-(tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) ((R)-4-((Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoyl)-D-glutamate
- Structure : A complex glutamate derivative with protective groups (tert-butyl, Fmoc) and an NHS ester.
- Properties : Designed for peptide synthesis, combining NHS reactivity with orthogonal protection strategies.
- Applications : Used in solid-phase peptide synthesis (SPPS) for controlled activation of carboxyl groups. Synthesized in 33% yield via stepwise coupling .
- Comparison : The target compound’s simplicity allows for broader use in small-molecule conjugation, while this derivative is specialized for peptide chemistry.
Q & A
Q. Advanced Methodology :
- Catalytic Strategies : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity using microwave irradiation (e.g., 100°C, 30 min) .
Table 1 : Example Reaction Parameters
| Parameter | Basic Approach | Advanced Approach |
|---|---|---|
| Solvent | Ethanol | Anhydrous DMF |
| Temperature | Reflux (78°C) | Microwave (100°C) |
| Purification | Recrystallization | Column Chromatography |
What analytical techniques are most effective for characterizing this compound?
Q. Basic Techniques :
- NMR Spectroscopy : Confirm structural integrity using H and C NMR to verify ester and pyrrolidinone moieties.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve crystal structure using SHELX software for precise stereochemical analysis .
- HPLC-PDA : Assess purity (>98%) with a C18 column (methanol:water gradient) and photodiode array detection.
How should researchers evaluate the compound’s stability under experimental conditions?
Q. Basic Stability Assessment :
Q. Advanced Stability Profiling :
- Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidizing agents to identify degradation pathways.
- LC-MS/MS : Characterize degradation products (e.g., hydrolyzed pentanoate derivatives) .
What methodologies are recommended for assessing biological activity?
Q. Basic Screening :
- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme Inhibition : Evaluate inhibition of target enzymes (e.g., proteases) via fluorometric assays .
Q. Advanced Studies :
- Mechanistic Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinities with biological targets.
- In Vivo Models : Administer in rodent studies (e.g., pharmacokinetics in Sprague-Dawley rats) with ethical approval .
How should researchers design experiments to address contradictory data in the literature?
Q. Basic Approach :
Q. Advanced Approach :
- Orthogonal Validation : Cross-validate results using multiple techniques (e.g., compare NMR with X-ray data) .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends or methodological biases .
What safety protocols are critical for handling this compound?
Q. Basic Precautions :
Q. Advanced Controls :
- Environmental Monitoring : Install real-time air quality sensors to detect volatile organic compounds (VOCs).
- Waste Management : Neutralize acidic/basic byproducts before disposal .
How can researchers optimize experimental design for reproducibility?
Q. Basic Design :
Q. Advanced Design :
- Factorial Experiments : Test multiple variables (e.g., temperature, pH) simultaneously using a 2 factorial approach .
- High-Throughput Screening : Automate synthesis and analysis pipelines for scalable data generation .
Table 2 : Key Physicochemical Data (Compiled from PubChem and Safety Sheets)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₇ | |
| Molecular Weight | 271.23 g/mol | |
| Stability | Hydrolysis-prone (pH < 5) | |
| Storage Temperature | -20°C (desiccated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
